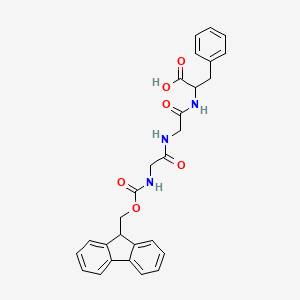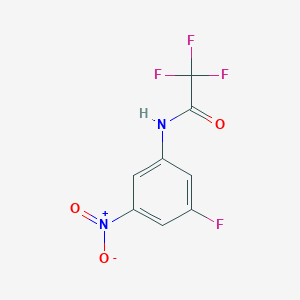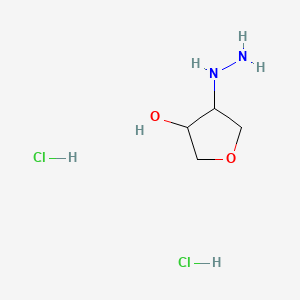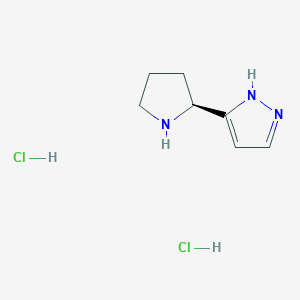
3-Chloro-tetrahydro-furan-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロテトラヒドロフラン-2-カルボニトリルは、分子式C5H6ClNOを持つ有機化合物です。これは、複素環式有機化合物であるフランの誘導体であり、塩素原子、ニトリル基、およびテトラヒドロフラン環を含んでいます。
2. 製法
合成経路と反応条件
3-クロロテトラヒドロフラン-2-カルボニトリルの合成は、通常、テトラヒドロフラン誘導体と塩素化剤およびニトリル源との反応を伴います。一般的な方法の1つは、制御された条件下でチオニルクロリド(SOCl2)または五塩化リン(PCl5)を使用して、テトラヒドロフラン-2-カルボニトリルを塩素化することです。 この反応は、通常、副反応を防ぐために、低温でジクロロメタンなどの不活性溶媒中で行われます .
工業的生産方法
工業的な環境では、3-クロロテトラヒドロフラン-2-カルボニトリルの製造は、一貫した品質と収率を確保するために、連続フロープロセスを含める場合があります。自動化された反応器と、温度や圧力などの反応パラメーターの正確な制御により、合成の効率を高めることができます。 さらに、蒸留や再結晶などの精製工程が採用され、高純度の化合物が得られます .
3. 化学反応解析
反応の種類
3-クロロテトラヒドロフラン-2-カルボニトリルは、次のものを含むさまざまな化学反応を起こします。
置換反応: 塩素原子は、アミン、チオール、またはアルコキシドなどの求核剤によって置換され、対応する誘導体の形成につながります。
還元反応: ニトリル基は、水素化リチウムアルミニウム(LiAlH4)または触媒的ハイドロジェネーションなどの還元剤を使用して、アミンに還元できます。
一般的な試薬と条件
置換: 求核剤(例:アミン、チオール)、溶媒(例:エタノール、メタノール)、および弱塩基(例:炭酸ナトリウム)。
還元: 還元剤(例:LiAlH4、触媒を用いた水素ガス)、溶媒(例:エーテル、テトラヒドロフラン)。
酸化: 酸化剤(例:過マンガン酸カリウム、三酸化クロム)、溶媒(例:アセトン、ジクロロメタン)。
主要な生成物
置換: アミノテトラヒドロフラン-2-カルボニトリル、チオテトラヒドロフラン-2-カルボニトリル。
還元: テトラヒドロフラン-2-アミン。
4. 科学研究への応用
3-クロロテトラヒドロフラン-2-カルボニトリルは、科学研究でいくつかの用途があります。
有機合成: これは、さまざまな複素環式化合物や医薬品の合成における中間体として役立ちます。
医薬品化学: この化合物は、特に神経疾患や感染症を標的とした新しい薬物の開発におけるビルディングブロックとしての可能性を探求されています。
材料科学: これは、特定の特性を持つポリマーや先端材料の調製に使用されます。
生物学的研究: 研究者は、その生物活性と抗菌剤や抗癌剤としての可能性を調べています.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-tetrahydro-furan-2-carbonitrile typically involves the reaction of tetrahydrofuran derivatives with chlorinating agents and nitrile sources. One common method is the chlorination of tetrahydrofuran-2-carbonitrile using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3-Chloro-tetrahydro-furan-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild bases (e.g., sodium carbonate).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products Formed
Substitution: Amino-tetrahydrofuran-2-carbonitrile, thio-tetrahydrofuran-2-carbonitrile.
Reduction: Tetrahydrofuran-2-amine.
Oxidation: Tetrahydrofuran-2-one (lactone) derivatives.
科学的研究の応用
3-Chloro-tetrahydro-furan-2-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting neurological and infectious diseases.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Researchers investigate its biological activity and potential as an antimicrobial or anticancer agent.
作用機序
3-クロロテトラヒドロフラン-2-カルボニトリルの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの生物学的標的に作用し、特定の経路の阻害または活性化につながる可能性があります。ニトリル基とテトラヒドロフラン環の存在は、これらの標的に対するその結合親和性と選択性に影響を与える可能性があります。 その分子間相互作用と経路に関する詳細な研究は、その可能性を完全に理解するために不可欠です .
6. 類似化合物の比較
類似化合物
テトラヒドロフラン-2-カルボニトリル: 塩素原子が不足しているため、置換反応では反応性が低くなります。
3-ブロモテトラヒドロフラン-2-カルボニトリル: 構造は似ていますが、塩素ではなく臭素原子が含まれているため、反応性と特性が異なります。
テトラヒドロフラン-2-アミン: 3-クロロテトラヒドロフラン-2-カルボニトリルの還元生成物であり、ニトリル基がありません.
独自性
3-クロロテトラヒドロフラン-2-カルボニトリルは、塩素原子とニトリル基の両方が存在するため、独自です。これにより、化学合成において明確な反応性と汎用性を実現できます。 さまざまな反応を起こす能力により、複雑な分子の調製における貴重な中間体となります .
類似化合物との比較
Similar Compounds
Tetrahydrofuran-2-carbonitrile: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Bromo-tetrahydro-furan-2-carbonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Tetrahydrofuran-2-amine: A reduction product of 3-Chloro-tetrahydro-furan-2-carbonitrile, lacking the nitrile group.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a nitrile group, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable intermediate in the preparation of complex molecules .
特性
分子式 |
C5H6ClNO |
|---|---|
分子量 |
131.56 g/mol |
IUPAC名 |
3-chlorooxolane-2-carbonitrile |
InChI |
InChI=1S/C5H6ClNO/c6-4-1-2-8-5(4)3-7/h4-5H,1-2H2 |
InChIキー |
YTJXXPVBNLXGPI-UHFFFAOYSA-N |
正規SMILES |
C1COC(C1Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)


![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)

